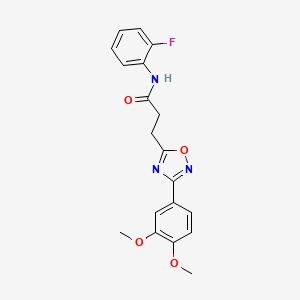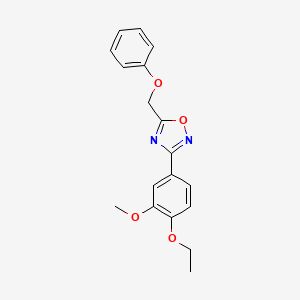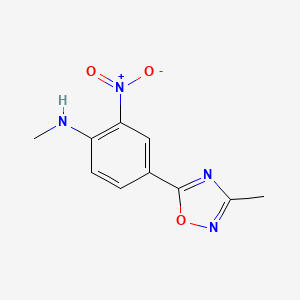
5-methyl-1-(2-phenyl-1-(1H-tetrazol-5-yl)ethyl)-1H-tetrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-1-(2-phenyl-1-(1H-tetrazol-5-yl)ethyl)-1H-tetrazole is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields. This compound is a tetrazole derivative that has been synthesized using specific methods, and its mechanism of action and physiological effects have been studied extensively.
Mecanismo De Acción
The mechanism of action of 5-methyl-1-(2-phenyl-1-(1H-tetrazol-5-yl)ethyl)-1H-tetrazole is not fully understood. However, it is believed to act by inhibiting specific enzymes or pathways in cancer cells or bacteria, leading to their death. Additionally, its fluorescent properties make it a useful tool for detecting nitric oxide in biological systems.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis. In bacteria, it has been shown to inhibit bacterial growth and disrupt biofilm formation. Additionally, its fluorescent properties make it a useful tool for detecting nitric oxide in biological systems.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 5-methyl-1-(2-phenyl-1-(1H-tetrazol-5-yl)ethyl)-1H-tetrazole in lab experiments include its potential applications in various fields of scientific research, its ability to inhibit cancer cell growth and bacterial growth, and its fluorescent properties for detecting nitric oxide. However, its limitations include its limited solubility in water, which may affect its bioavailability and its potential toxicity, which may require further studies to determine its safety for use in humans.
Direcciones Futuras
There are several future directions for 5-methyl-1-(2-phenyl-1-(1H-tetrazol-5-yl)ethyl)-1H-tetrazole. One direction is to further study its mechanism of action in cancer cells and bacteria to better understand how it inhibits their growth. Another direction is to explore its potential use as a fluorescent probe for detecting other molecules in biological systems. Additionally, further studies are needed to determine its safety and efficacy for use in humans.
Métodos De Síntesis
The synthesis of 5-methyl-1-(2-phenyl-1-(1H-tetrazol-5-yl)ethyl)-1H-tetrazole involves the reaction between 2-phenyl-1-(1H-tetrazol-5-yl)ethanamine and 2-bromo-5-methyl-1H-tetrazole. This reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The resulting compound is purified using column chromatography, and the final product is obtained as a white solid.
Aplicaciones Científicas De Investigación
5-methyl-1-(2-phenyl-1-(1H-tetrazol-5-yl)ethyl)-1H-tetrazole has potential applications in various fields of scientific research. It has been studied for its anticancer activity, where it has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its antimicrobial activity, where it has shown activity against various bacterial strains. Additionally, it has been studied for its potential use as a fluorescent probe for detecting nitric oxide in biological systems.
Propiedades
IUPAC Name |
5-methyl-1-[2-phenyl-1-(2H-tetrazol-5-yl)ethyl]tetrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N8/c1-8-12-17-18-19(8)10(11-13-15-16-14-11)7-9-5-3-2-4-6-9/h2-6,10H,7H2,1H3,(H,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZTIWQVWLKPABP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=NN1C(CC2=CC=CC=C2)C3=NNN=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-benzyl-N-(2-(2-((6-bromobenzo[d][1,3]dioxol-5-yl)methylene)hydrazinyl)-2-oxoethyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B7699942.png)
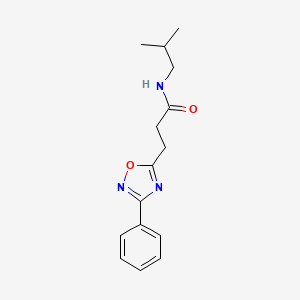

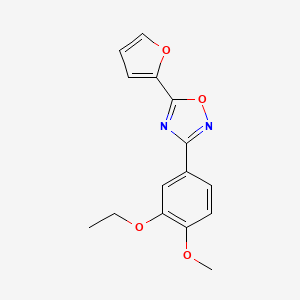
![3-(2-chlorophenyl)-N-(2-methylphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7699958.png)
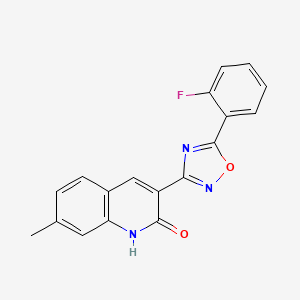
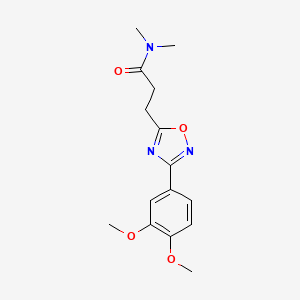
![N-({5-[(E)-{[(3,5-dimethoxyphenyl)formamido]imino}methyl]furan-2-yl}methyl)-4-methylbenzene-1-sulfonamide](/img/structure/B7699980.png)
